

Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

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Spectroscopic Data of 2-Hydroxybutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxybutanamide**. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic information. It is intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

Chemical Structure and Properties

• IUPAC Name: 2-hydroxybutanamide[1]

Molecular Formula: C₄H₉NO₂[1]

Molecular Weight: 103.12 g/mol [1]

• CAS Number: 1113-58-2[1]

Mass Spectrometry Data



High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of **2-Hydroxybutanamide**.

Adduct	Predicted m/z
[M+H] ⁺	104.0706
[M+Na] ⁺	126.0526
[M-H] ⁻	102.0560
[M+NH ₄] ⁺	121.0972
[M+K] ⁺	142.0265
[M+H-H ₂ O] ⁺	86.0606

Table 1: Predicted mass spectrometry data for **2-Hydroxybutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **2-Hydroxybutanamide** are not readily available in public databases, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical environment of the protons and carbons in the molecule.

3.1. Predicted ¹H NMR Data



Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (CH ₃)	0.9 - 1.0	Triplet (t)	7.0 - 8.0
H-2 (CH ₂)	1.6 - 1.8	Multiplet (m)	-
H-3 (CH)	4.0 - 4.2	Triplet (t) or Doublet of Doublets (dd)	5.0 - 7.0
H-4 (OH)	2.0 - 4.0 (variable)	Broad Singlet (br s)	-
H-5 (NH ₂)	6.5 - 7.5 (variable)	Broad Singlet (br s)	-

Table 2: Predicted ¹H NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

3.2. Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)	
C-1 (CH ₃)	10 - 15	
C-2 (CH ₂)	25 - 35	
C-3 (CH-OH)	70 - 80	
C-4 (C=O)	175 - 185	

Table 3: Predicted ¹³C NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Hydroxybutanamide**.



Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Alcohol)	3550 - 3200	Strong, Broad
N-H (Amide)	3500 - 3300	Medium, Broad (two bands for primary amide)
C-H (Alkyl)	2950 - 2850	Medium to Strong
C=O (Amide I)	1690 - 1630	Strong
N-H bend (Amide II)	1650 - 1550	Medium
C-O (Alcohol)	1260 - 1000	Strong

Table 4: Predicted IR absorption bands for **2-Hydroxybutanamide**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **2-Hydroxybutanamide**.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is fully dissolved and free of any particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).



5.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide
 (KBr) and press the mixture into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

5.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
- Data Analysis: The resulting spectrum displays the relative abundance of ions as a function
 of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine
 the elemental composition.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

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